molecular formula C7H3F5N2O B13675895 2,3,4,5,6-Pentafluorobenzohydrazide

2,3,4,5,6-Pentafluorobenzohydrazide

Cat. No.: B13675895
M. Wt: 226.10 g/mol
InChI Key: KGCRXVMEMWAZBZ-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorobenzohydrazide is a highly valuable derivatization reagent primarily used in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS). Its core research value lies in its ability to react with carbonyl groups, such as those in aldehydes and ketones, to form stable, volatile pentafluorobenzyl hydrazone derivatives. This derivatization significantly enhances the detection sensitivity and chromatographic performance of target analytes due to the strong electron-capturing properties of the pentafluorobenzyl group, making it exceptionally suitable for analysis by electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS). This mechanism of action is crucial for the precise quantification of trace-level compounds in complex matrices. Applications are extensive and include the monitoring of reactive carbonyl species in biological systems , which are important markers of oxidative stress, as well as the analysis of food contaminants like furanic compounds . It is also employed in pharmaceutical and environmental testing. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,3,4,5,6-pentafluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5N2O/c8-2-1(7(15)14-13)3(9)5(11)6(12)4(2)10/h13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCRXVMEMWAZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2,3,4,5,6-Pentafluorobenzohydrazide

Synthesis via Pentafluorobenzoic Acid Derivatives

The most common and industrially feasible approach to 2,3,4,5,6-pentafluorobenzohydrazide involves the conversion of 2,3,4,5,6-pentafluorobenzoic acid or its acid chloride to the corresponding hydrazide.

Preparation of 2,3,4,5,6-Pentafluorobenzoic Acid

A reliable synthetic route to 2,3,4,5,6-pentafluorobenzoic acid involves multiple steps starting from 2,3,4,5-tetrafluorophthalic acid:

  • Step a: Dehydration of 2,3,4,5-tetrafluorophthalic acid to form 2,3,4,5-tetrafluorophthalic anhydride.
  • Step b: Ammonolysis of the anhydride to yield 2,3,4,5-tetrafluorophthalic acid monoamide.
  • Step c: Hofmann degradation of the monoamide to produce 6-amino-2,3,4,5-tetrafluorobenzoic acid.
  • Step d: Schiemann reaction (diazotization followed by fluorination) of the amino acid to obtain 2,3,4,5,6-pentafluorobenzoic acid.

This method is noted for its safety, convenience, and suitability for industrial scale-up due to controlled reaction conditions and avoidance of hazardous reagents.

Conversion of 2,3,4,5,6-Pentafluorobenzoic Acid to Hydrazide

The conversion of pentafluorobenzoic acid to pentafluorobenzohydrazide typically proceeds via the acid chloride intermediate:

  • Step 1: Activation of 2,3,4,5,6-pentafluorobenzoic acid with reagents such as phosphorus pentachloride or thionyl chloride to form 2,3,4,5,6-pentafluorobenzoyl chloride.
  • Step 2: Reaction of the acid chloride with hydrazine hydrate or anhydrous hydrazine under controlled temperature to yield 2,3,4,5,6-pentafluorobenzohydrazide.

This method benefits from high reactivity of the acid chloride intermediate and generally provides good yields of the hydrazide product with minimal side reactions due to the electron-withdrawing fluorine atoms stabilizing the intermediate species.

Alternative Synthetic Routes

There are fewer reports of alternative direct synthesis methods for 2,3,4,5,6-pentafluorobenzohydrazide, but some approaches include:

  • Direct amidation: Reaction of 2,3,4,5,6-pentafluorobenzoic acid with hydrazine in the presence of coupling agents or under microwave-assisted conditions to promote direct formation of the hydrazide.
  • Reduction of pentafluorobenzoyl azides: Preparation of pentafluorobenzoyl azides followed by reduction to hydrazides, although this route is less common due to the instability of azide intermediates.

Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

Parameter Typical Conditions Notes
Activation reagent Phosphorus pentachloride, thionyl chloride Efficient conversion to acid chloride
Hydrazine source Hydrazine hydrate or anhydrous hydrazine Excess hydrazine ensures complete amidation
Solvent Dry solvents such as dichloromethane or tetrahydrofuran Prevents hydrolysis of acid chloride
Temperature 0 to 25 °C during hydrazide formation Controls reaction rate and minimizes side reactions
Reaction time 1–4 hours Monitored by TLC or HPLC for completion

Analytical Data and Characterization

The purity and identity of 2,3,4,5,6-pentafluorobenzohydrazide are confirmed by various spectroscopic and chromatographic techniques:

Technique Characteristic Data Purpose
Nuclear Magnetic Resonance Distinctive chemical shifts for hydrazide NH and aromatic fluorines Structural confirmation
Infrared Spectroscopy NH stretching bands (~3300 cm^-1), C=O stretching (~1650 cm^-1) Functional group identification
Mass Spectrometry Molecular ion peak corresponding to C7HF5N2O Molecular weight confirmation
Elemental Analysis Consistent C, H, N, F content Purity and composition check
Melting Point Typically reported in literature Purity assessment

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Acid chloride route 2,3,4,5,6-Pentafluorobenzoic acid Phosphorus pentachloride, hydrazine, dry solvent, 0–25 °C 70–85 High yield, straightforward Requires handling acid chlorides
Direct amidation 2,3,4,5,6-Pentafluorobenzoic acid Hydrazine, coupling agents or microwave 50–70 Avoids acid chloride intermediate Longer reaction time, lower yield
Hofmann degradation + Schiemann 2,3,4,5-Tetrafluorophthalic acid Multi-step, including ammonolysis, Hofmann degradation, diazotization, fluorination Variable Industrial scalability for acid precursor Multi-step, complex

Research Findings and Industrial Considerations

  • The multi-step synthesis of pentafluorobenzoic acid precursors via Hofmann degradation and Schiemann reaction is well-documented for industrial production, offering safety and scalability advantages.
  • The acid chloride-hydrazine method is the most practical for laboratory and pilot-scale synthesis of 2,3,4,5,6-pentafluorobenzohydrazide, balancing yield and operational simplicity.
  • Alternative methods such as direct amidation require optimization of coupling reagents and reaction parameters to improve yields.
  • The electron-withdrawing fluorine atoms enhance the stability of intermediates and reduce side reactions, facilitating cleaner conversions.
  • Analytical methods such as nuclear magnetic resonance and infrared spectroscopy are indispensable for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorobenzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydrazide group can be oxidized to form corresponding azides or reduced to form amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled temperature and pH conditions.

    Condensation Reactions: These reactions are often catalyzed by acids or bases and carried out in solvents like ethanol or methanol.

Major Products

    Substitution Reactions: Products include various substituted benzohydrazides.

    Oxidation and Reduction: Products include azides or amines.

    Condensation Reactions: Products include hydrazones.

Scientific Research Applications

2,3,4,5,6-Pentafluorobenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and as a reagent in various organic reactions.

    Biology: The compound is used in the development of fluorinated pharmaceuticals and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the hydrazide group can form covalent bonds with target molecules. This dual functionality allows the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

PFBH distinguishes itself from other benzohydrazides through its pentafluorinated aromatic ring , which enhances electron-withdrawing effects and lipophilicity. For example:

  • N′-Hexanoyl-4-(trifluoromethyl)benzohydrazide (3a) and N′-Palmitoyl-4-(trifluoromethyl)benzohydrazide (3b) () feature a single trifluoromethyl (-CF₃) group at the para position, resulting in lower electronegativity compared to PFBH’s five fluorine atoms.
  • N'-Benzoyl-2,3,4,5,6-pentafluorobenzohydrazide () retains the pentafluorinated ring but includes a benzoyl group, altering steric bulk and reactivity.
Compound Substituents Key Structural Features
PFBH 2,3,4,5,6-pentafluoro High electronegativity, lipophilicity
3a () 4-CF₃, hexanoyl chain Moderate fluorination, aliphatic tail
PFBHA () O-(pentafluorobenzyl) hydroxylamine Pentafluorobenzyl group, hydroxylamine

Physical and Spectral Properties

PFBH derivatives exhibit distinct physical properties due to fluorine’s influence:

  • Melting Points: PFBH analogs (e.g., compound 26) typically have higher melting points (>180°C) compared to non-fluorinated hydrazides (<150°C) due to increased crystallinity from fluorine’s packing effects .
  • Spectral Data: The ¹⁹F NMR of PFBH shows characteristic shifts between δ -140 to -160 ppm, absent in non-fluorinated analogs. IR spectra of PFBH display strong C=O stretches near 1660 cm⁻¹, similar to other benzohydrazides .

Biological Activity

2,3,4,5,6-Pentafluorobenzohydrazide is a highly fluorinated compound known for its unique hydrazide functional group attached to a pentafluorobenzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.

The molecular formula of 2,3,4,5,6-pentafluorobenzohydrazide is C7H4F5N3OC_7H_4F_5N_3O. Its structure consists of a benzene ring fully substituted with fluorine atoms and a hydrazide group. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability.

PropertyValue
Molecular Weight227.12 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

The biological activity of 2,3,4,5,6-pentafluorobenzohydrazide primarily involves its interaction with specific proteins and enzymes. Research indicates that it may act as an inhibitor of certain kinases, particularly through the modulation of pathways involved in cell signaling.

Case Study: Interaction with Raf Kinase Inhibitory Protein (RKIP)

A significant study investigated the binding properties of 2,3,4,5,6-pentafluorobenzohydrazide to RKIP. The compound was shown to interfere with the Raf/MAP kinase signaling pathway. It was found that at a concentration of 20 µM, the compound reduced MAPK activity by approximately 34% in RKIP-depleted HeLa cells but had no effect on wild-type cells . This suggests a targeted mechanism where the compound selectively affects cells lacking RKIP.

Anticancer Properties

The anticancer potential of 2,3,4,5,6-pentafluorobenzohydrazide has been highlighted in various studies. In one notable experiment:

  • Cell Viability Assay : The compound reduced cell viability by 43% in wild-type HeLa cells and by 34% in RKIP-depleted cells at a concentration of 20 µM. This indicates a dose-dependent toxicity that may be leveraged for cancer treatment strategies .

Enzyme Inhibition

The compound has also been characterized as an enzyme inhibitor. Its hydrazide functionality allows it to interact with active sites on enzymes, potentially leading to inhibition of their activity. This opens avenues for its use in drug development targeting specific enzymatic pathways.

Comparative Analysis

To understand the uniqueness and efficacy of 2,3,4,5,6-pentafluorobenzohydrazide compared to similar compounds:

Compound NameActivity Summary
N'-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluorobenzohydrazideInhibits MAPK activity; potential anticancer properties
Other HydrazidesVarying degrees of enzyme inhibition; less fluorinated

Q & A

Basic: What synthetic methodologies are most effective for preparing 2,3,4,5,6-pentafluorobenzohydrazide?

Methodological Answer:
The synthesis typically involves reacting 2,3,4,5,6-pentafluorobenzoyl chloride with hydrazine hydrate under controlled conditions. Key steps include:

  • Step 1 : Dissolve pentafluorobenzoyl chloride in anhydrous THF or dichloromethane.
  • Step 2 : Add hydrazine hydrate dropwise at 0–5°C to minimize side reactions (e.g., over-substitution).
  • Step 3 : Stir for 4–6 hours at room temperature, followed by quenching with ice water.
  • Step 4 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
    Yield optimization requires strict moisture control and stoichiometric precision. Comparative studies show yields of 65–80% under inert atmospheres .

Basic: What spectroscopic techniques are critical for characterizing 2,3,4,5,6-pentafluorobenzohydrazide?

Methodological Answer:

  • <sup>19</sup>F NMR : Essential for confirming fluorine substitution patterns. Peaks appear in the range of -140 to -160 ppm (CF aromatic), with coupling constants indicating para/meta fluorine interactions .
  • IR Spectroscopy : N-H stretching (3250–3350 cm⁻¹) and C=O vibrations (1660–1680 cm⁻¹) confirm hydrazide formation.
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, bond angles around the hydrazide group typically range from 115° to 125° .

Advanced: How is 2,3,4,5,6-pentafluorobenzohydrazide utilized in studying protein-ligand interactions?

Methodological Answer:
The compound serves as a scaffold for designing small-molecule ligands. For example:

  • NMR-Based Screening : In RKIP inhibitor studies, N'-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluorobenzohydrazide (a derivative) induced chemical shift perturbations in <sup>15</sup>N-HSQC spectra, identifying binding pockets. Key steps:
    • Incubate the compound with isotopically labeled protein (e.g., <sup>15</sup>N-RKIP).
    • Monitor perturbations at aromatic residues (e.g., Trp, Tyr) to map interaction sites .
  • Docking Studies : Fluorine atoms enhance binding via halogen bonding with protein backbone carbonyls. MD simulations recommend optimizing substituents at the hydrazide nitrogen for improved affinity .

Advanced: How does the reactivity of 2,3,4,5,6-pentafluorobenzohydrazide compare to non-fluorinated analogs in nucleophilic substitutions?

Methodological Answer:
The electron-withdrawing effect of fluorine increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., by amines or alkoxides). Comparative

Reaction TypePentafluorobenzohydrazide (k, s⁻¹)Non-Fluorinated Analog (k, s⁻¹)
Hydrazone Formation (pH 7.4)1.2 × 10⁻³3.5 × 10⁻⁵
Amide Coupling (DCC, RT)95% yield in 2h70% yield in 6h
Side reactions (e.g., hydrolysis) are mitigated by using aprotic solvents and low temperatures .

Advanced: What derivatization strategies enhance the analytical detection of 2,3,4,5,6-pentafluorobenzohydrazide?

Methodological Answer:
Derivatization improves GC/MS or LC-MS sensitivity:

  • Oxime Formation : React with hydroxylamine hydrochloride (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to form stable oxime derivatives. Optimize pH (4.5–5.5) and temperature (60°C) for 90% conversion .
  • Fluorescent Tagging : Attach dansyl chloride to the hydrazide nitrogen, enabling detection at sub-nM concentrations via fluorescence spectroscopy (λexem = 340/525 nm) .

Advanced: How does pH influence the stability of 2,3,4,5,6-pentafluorobenzohydrazide in aqueous solutions?

Methodological Answer:
Stability studies reveal:

  • Acidic Conditions (pH < 3) : Rapid hydrolysis to pentafluorobenzoic acid (t1/2 = 2h at 25°C).
  • Neutral/Basic Conditions (pH 7–9) : Stable for >48h due to reduced electrophilicity.
    Mitigation Strategy : Use buffered solutions (e.g., phosphate buffer, pH 7.4) for biological assays. Degradation products are identifiable via HPLC with UV detection at 254 nm .

Advanced: How do conflicting data on fluorine substituent effects inform reaction design?

Methodological Answer:
Contradictions arise in:

  • Electrophilic Aromatic Substitution (EAS) : While fluorine is electron-withdrawing, its +M effect can activate certain positions. For example, nitration of 2,3,4,5,6-pentafluorobenzohydrazide occurs preferentially at the para position to the hydrazide group, contrary to predictions.
  • Resolution : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental validation to map reactive sites. Adjust directing groups (e.g., introducing -NO2) to override fluorine effects .

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